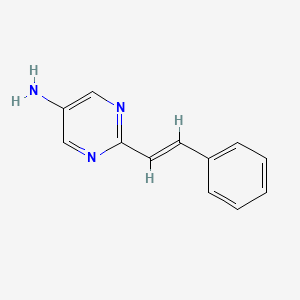
2-Styrylpyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Styrylpyrimidin-5-amine is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a styryl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Styrylpyrimidin-5-amine typically involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Styrylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The styryl group can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, reduced amine derivatives, and substituted pyrimidines .
Applications De Recherche Scientifique
2-Styrylpyrimidin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and antitumor properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents for treating infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 2-Styrylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes and receptors involved in various biological processes. For example, it may inhibit kinase enzymes, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
2-Aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are used as fluorophores in optical applications.
Tris(2-pyridylmethyl)amines: Utilized as ligands in coordination chemistry.
Uniqueness: 2-Styrylpyrimidin-5-amine stands out due to its unique styryl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
Propriétés
Numéro CAS |
54246-67-2 |
|---|---|
Formule moléculaire |
C12H11N3 |
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]pyrimidin-5-amine |
InChI |
InChI=1S/C12H11N3/c13-11-8-14-12(15-9-11)7-6-10-4-2-1-3-5-10/h1-9H,13H2/b7-6+ |
Clé InChI |
VWRFYBJISMFCLR-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=NC=C(C=N2)N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=NC=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2-phenyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910896.png)






![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)

![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)

